Molecular docking studies play a crucial role in understanding the interactions between small molecules, such as azetidin-2-one derivatives, and their biological targets []. These computational methods can predict the binding affinity and orientation of a molecule within the active site of a protein, providing insights into its potential mechanism of action and guiding the design of more potent and selective drug candidates.
Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists []: One study describes the development of (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979) as an MCHr1 antagonist for potential treatment of central nervous system disorders.
Janus Kinase (JAK) Inhibitors [, ]: Two studies focus on azetidine derivatives as JAK inhibitors, particularly {3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole-1-yl]-1-ethylsulfonyl-azetidine-3-yl}acetonitrile dichloroacetate, with potential applications in treating autoimmune diseases like rheumatoid arthritis.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: